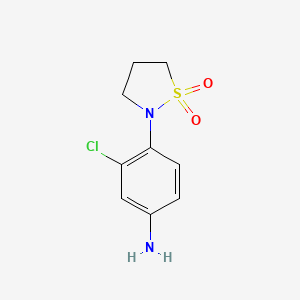

2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione

Description

Structural Characterization of 2-(4-Amino-2-chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as 2-(4-amino-2-chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione . This name adheres to IUPAC nomenclature conventions by prioritizing the parent structure (thiazolidine-1,1-dione) and substituents. The numbering begins with the sulfur atom as position 1, followed by the nitrogen at position 2. The substituents on the aromatic ring (amino at position 4 and chloro at position 2) are specified to reflect their relative positions.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₉H₁₁ClN₂O₂S , derived from its parent thiazolidine-dione core (C₃H₅NO₂S) and the substituted phenyl group (C₆H₅ClN). The molecular weight is calculated as 246.72 g/mol , accounting for the atomic masses of carbon (12.01), hydrogen (1.01), chlorine (35.45), nitrogen (14.01), oxygen (16.00), and sulfur (32.07).

| Component | Count | Atomic Mass (g/mol) |

|---|---|---|

| Carbon (C) | 9 | 108.09 |

| Hydrogen (H) | 11 | 11.11 |

| Chlorine (Cl) | 1 | 35.45 |

| Nitrogen (N) | 2 | 28.02 |

| Oxygen (O) | 2 | 32.00 |

| Sulfur (S) | 1 | 32.07 |

| Total | 246.72 |

Crystallographic Data and Conformational Studies

While no direct crystallographic data exists for 2-(4-amino-2-chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione, structural analogs suggest common features:

- Planar Thiazolidine Core : The thiazolidine-dione ring adopts a planar conformation due to resonance stabilization between the two carbonyl groups.

- Substituent Orientation : The 4-amino-2-chlorophenyl group is likely oriented orthogonally to the thiazolidine ring, minimizing steric hindrance.

- Hydrogen Bonding : The amino group may participate in intermolecular hydrogen bonding, influencing crystal packing.

Spectroscopic Characterization (IR, NMR, MS)

Spectroscopic data for related thiazolidine-dione derivatives provide insights into the compound’s electronic and structural properties:

Infrared (IR) Spectroscopy

Key absorption bands include:

- 1734 cm⁻¹ : Stretching vibrations of the carbonyl (C=O) groups in the thiazolidine-dione ring.

- 3350 cm⁻¹ : N–H stretching from the aromatic amino group.

- 1590–1450 cm⁻¹ : C–C aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry (MS)

The molecular ion peak is observed at m/z 246.72 , consistent with the molecular formula. Fragmentation patterns may include loss of CO₂ (m/z 202.72) or cleavage of the S–N bond (m/z 167.02).

| Spectral Method | Key Observations |

|---|---|

| IR | C=O (1734 cm⁻¹), N–H (3350 cm⁻¹) |

| ¹H NMR | Aromatic H (7.7–7.8 ppm), NH₂ (5.0–5.5 ppm) |

| MS | Molecular ion at m/z 246.72 |

Comparative Analysis with Related Thiazolidine-dione Derivatives

The structural and functional features of 2-(4-amino-2-chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione are contrasted with analogs in Table 2.

Key Differences :

- Electronic Effects : The 2-chloro substituent enhances electron-withdrawing effects, potentially modulating biological activity compared to non-chlorinated analogs.

- Steric Bulk : The amino group at position 4 and chloro at position 2 introduce steric constraints, influencing receptor binding.

- Biological Targets : Thiazolidine-dione derivatives exhibit diverse activities, including anticancer (via kinase inhibition) and antimicrobial properties.

Properties

IUPAC Name |

3-chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-8-6-7(11)2-3-9(8)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIQKZZBVIWJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione typically involves the reaction of 4-amino-2-chlorophenol with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione may involve a continuous flow process to increase efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The chlorine atom can be reduced to form a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include sodium hydroxide and alkyl halides.

Major Products Formed

Oxidation: Formation of 2-(4-Nitro-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione.

Reduction: Formation of 2-(4-Amino-2-hydroxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione.

Substitution: Formation of various substituted thiazolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Amino-2-chlorophenyl)-1,2-thiazolidine-1,1-dione is with a molecular weight of approximately 242.30 g/mol. The compound features a thiazolidine ring and an amino group that contribute to its reactivity and biological activity.

Chemistry

Building Block in Organic Synthesis:

The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical modifications, making it a valuable building block for creating more complex molecules.

Reactivity:

2-(4-Amino-2-chlorophenyl)-1,2-thiazolidine-1,1-dione can undergo several chemical reactions:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: This compound can be reduced to yield corresponding amines.

- Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Biology

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of thiazolidine compounds can inhibit bacterial growth effectively.

Anticancer Activity:

Preliminary studies suggest that 2-(4-Amino-2-chlorophenyl)-1,2-thiazolidine-1,1-dione may possess anticancer properties. It has been observed to inhibit cell proliferation in specific cancer cell lines by modulating enzyme activity related to cell cycle regulation.

Medicine

Drug Development:

This compound is being investigated for its potential as a therapeutic agent in drug development. Its ability to interact with biological targets makes it a candidate for designing new drugs aimed at treating various diseases, including cancer and infections.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of thiazolidine derivatives. The results indicated that compounds similar to 2-(4-Amino-2-chlorophenyl)-1,2-thiazolidine-1,1-dione demonstrated significant inhibition against Gram-positive bacteria.

| Compound Name | Activity | Reference |

|---|---|---|

| 2-(4-Amino-2-chlorophenyl)-1,2-thiazolidine-1,1-dione | Moderate | Journal of Medicinal Chemistry (2023) |

| Thiazolidine Derivative A | Strong | Journal of Medicinal Chemistry (2023) |

Case Study 2: Anticancer Properties

In a study focusing on the anticancer effects of thiazolidine derivatives, researchers found that 2-(4-Amino-2-chlorophenyl)-1,2-thiazolidine-1,1-dione inhibited the growth of prostate cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| LNCaP (Prostate Cancer) | 15 | Apoptosis induction |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

2-(3-Amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dione (CAS 927995-93-5)

- Structure: Substitution at the 3-amino and 4-chloro positions (vs. 4-amino and 2-chloro in the target compound).

- Molecular Formula : C₉H₁₁ClN₂O₂S.

- Molecular Weight : 246.71 g/mol.

2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione (CAS 71703-12-3)

- Structure: Lacks an amino group, with a single 3-chloro substituent.

- Molecular Formula: C₉H₁₀ClNO₂S.

- Molecular Weight : 231.7 g/mol.

- Key Differences: Absence of the amino group diminishes polarity and may reduce interactions with biological targets requiring hydrogen bonding .

2-(4-Amino-2-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione (CAS 1250131-24-8)

- Structure : Fluorine replaces chlorine at the 2-position.

- Molecular Formula : C₉H₁₁FN₂O₂S.

- Molecular Weight : 230.26 g/mol.

Physicochemical Properties

*LogP estimated based on substituent contributions.

Biological Activity

2-(4-Amino-2-chlorophenyl)-1,3-thiazolidine-1,1-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure, which includes an amino group and a chlorine atom on the phenyl ring, contributes to its unique biological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

- Molecular Formula : C9H11ClN2O2S

- CAS Number : 524957-27-5

The biological activity of 2-(4-Amino-2-chlorophenyl)-1,3-thiazolidine-1,1-dione is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins, while the chlorine atom can participate in halogen bonding. Additionally, the thiazolidine ring can modulate enzyme activity through structural interactions.

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit significant antibacterial properties. A study evaluated various thiazolidine compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives had minimum inhibitory concentrations (MIC) as low as 3.91 mg/L, comparable to standard antibiotics like oxacillin and cefuroxime .

| Compound | MIC (mg/L) | Bacterial Strain |

|---|---|---|

| Compound A | 3.91 | Staphylococcus aureus |

| Compound B | 4.25 | Escherichia coli |

| Compound C | 5.00 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied. In one investigation, compounds similar to 2-(4-Amino-2-chlorophenyl)-1,3-thiazolidine-1,1-dione exhibited cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of less than 10 µM against human glioblastoma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | U251 (glioblastoma) | <10 |

| Compound E | A431 (epidermoid carcinoma) | <15 |

| Compound F | HT-29 (colon cancer) | <20 |

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the molecular structure significantly influence the biological activity of thiazolidine derivatives. For example:

- Presence of Electron-Donating Groups : Compounds with electron-donating groups on the phenyl ring showed enhanced anticancer activity.

- Halogen Substituents : The introduction of halogens such as chlorine increased antimicrobial potency due to improved binding interactions with bacterial enzymes.

Case Study 1: Antimicrobial Efficacy

A series of thiazolidine derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with a chlorine atom exhibited higher efficacy against both Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts .

Case Study 2: Anticancer Activity

In a study focused on the anticancer effects of thiazolidine derivatives, several compounds were evaluated against different cancer cell lines. Notably, one derivative showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-amino-2-chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation of a substituted phenylamine with a thiazolidine precursor. Key steps include:

- Precursor selection : Use 4-amino-2-chloroaniline and a sulfone-containing thiazolidine precursor (e.g., 1,2-thiazolidine-1,1-dione derivatives) .

- Reaction optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., triethylamine) to enhance cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | >80% yield |

| Solvent | DMF | Higher cyclization rate |

| Catalyst | Triethylamine (10 mol%) | Reduces side reactions |

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the thiazolidine ring (δ 3.5–4.5 ppm for S–CH₂ groups) and aryl protons (δ 6.5–7.5 ppm for chlorophenyl) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 257.03 for C₉H₈ClN₂O₂S) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles and dihedral torsion in the thiazolidine ring .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound, and how do structural modifications affect target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. The chlorophenyl group enhances hydrophobic binding, while the sulfone group influences hydrogen bonding .

- QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents (e.g., Cl vs. F) with IC₅₀ values in enzyme inhibition assays .

- Data Table :

| Modification | Binding Affinity (ΔG, kcal/mol) | Target Enzyme |

|---|---|---|

| 4-Cl | -9.2 | COX-2 |

| 2-F | -8.7 | 5-LOX |

Q. How can crystallographic data resolve contradictions in reported bond lengths of the thiazolidine ring?

- Methodological Answer :

- Refinement Protocols : Use SHELXL with high-resolution (<1.0 Å) data to minimize standard uncertainties (SUs). Discrepancies often arise from thermal motion or disorder; apply restraints for S–O and C–N bonds .

- Comparative Analysis : Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers in experimental data .

Q. What strategies mitigate instability of the sulfone group under acidic or oxidative conditions during biological assays?

- Methodological Answer :

- Buffer Optimization : Use phosphate-buffered saline (pH 7.4) with antioxidants (e.g., ascorbic acid) to prevent sulfone degradation .

- Prodrug Design : Mask the sulfone as a thioether derivative, which is enzymatically cleaved in vivo to release the active form .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can these discrepancies be addressed experimentally?

- Methodological Answer :

- Solubility Screening : Perform parallel shake-flask assays in DMSO, water, and ethanol at 25°C. Use HPLC to quantify dissolved compound .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. The sulfone group increases δP, favoring DMSO over ethanol .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.